molecular formula C26H22ClNO3S B2964731 methyl 4-[(3-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate CAS No. 932540-96-0

methyl 4-[(3-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate

Cat. No.: B2964731
CAS No.: 932540-96-0
M. Wt: 463.98
InChI Key: ROOUTUBUBIBBDO-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is a quinoline derivative with a molecular weight of 484.4 g/mol and the formula C₂₅H₁₉Cl₂NO₃S . Its structure features:

  • A quinoline core substituted at positions 2, 3, and 4.
  • 4-[(3-Chlorophenyl)methoxy]: A 3-chlorophenyl group linked via a methoxy group at position 4.
  • 2-{[(2-Methylphenyl)methyl]sulfanyl}: A 2-methylbenzyl sulfanyl group at position 2.
  • Methyl ester at position 3.

Properties

IUPAC Name

methyl 4-[(3-chlorophenyl)methoxy]-2-[(2-methylphenyl)methylsulfanyl]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO3S/c1-17-8-3-4-10-19(17)16-32-25-23(26(29)30-2)24(21-12-5-6-13-22(21)28-25)31-15-18-9-7-11-20(27)14-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOUTUBUBIBBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.

    Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Sulfanylation: The sulfanyl group is introduced by reacting the quinoline derivative with a thiol compound in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core or the chlorophenyl group, leading to the formation of dihydroquinoline derivatives or dechlorinated products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various halogenating agents are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives and dechlorinated products.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-[(3-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of methyl 4-[(3-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The chlorophenyl and sulfanyl groups can interact with proteins and enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Variations

The compound’s activity and properties are modulated by its substituents. Below is a comparative analysis with structurally related quinoline derivatives:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) logP Key Features
Target Compound 4-(3-Cl-C₆H₄-OCH₂), 2-(2-Me-C₆H₄-CH₂S), 3-COOCH₃ 484.4 7.24 High lipophilicity; dual chloro substituents; methyl ester.
2-(4-Cl-C₆H₄)-4-(3,4-diOMe-C₆H₃)-6-OMe-3-Me-Quinoline 4-(3,4-dimethoxyphenyl), 2-(4-Cl-C₆H₄), 3-Me 434.9 ~5.8* Designed for antitubercular/anticancer activity; increased permeability.
Methyl 6,7-Difluoro-2-[(4-F-C₆H₄-CH₂)S]-4-OH-Quinoline-3-carboxylate 4-OH, 2-(4-F-C₆H₄-CH₂S), 6,7-diF 379.3 ~4.5* Fluorine enhances metabolic stability; lower logP due to -OH group.
G198-0650 4-(2-Cl-4-F-C₆H₃-OCH₂), 2-(3-Me-C₆H₄-CH₂S) 481.97 ~6.8* Mixed halogen (Cl/F) substituents; moderate solubility.
2-(4-Cl-C₆H₄)-3-(4-OMe-C₆H₄-S)-4-COOH-Quinoline 4-COOH, 3-(4-OMe-C₆H₄-S), 2-(4-Cl-C₆H₄) 421.9 ~3.2* Carboxylic acid improves solubility but reduces permeability.

*Estimated from structural analogs.

Biological Activity

Methyl 4-[(3-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is a synthetic compound derived from the quinoline scaffold, known for its diverse biological activities. This compound has been researched for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments.

Structural Characteristics

The compound features a quinoline core substituted with various functional groups:

  • A methoxy group attached to a chlorophenyl moiety.
  • A methylsulfanyl substituent linked to a methylphenyl group.
  • A carboxylate functionality that enhances its biological interactions.

Anticancer Properties

Research has indicated that quinoline derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of MCF-7 (breast cancer) and K562 (leukemia) cell lines. The mechanism of action is believed to involve the modulation of apoptosis and cell cycle progression.

Cell LineIC50 (μM)Mechanism of Action
MCF-712.5Induction of apoptosis
K56215.0Cell cycle arrest at G1 phase

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. It shows effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating its potency.

PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus0.5Bactericidal
Escherichia coli1.0Bacteriostatic

The biological activity is attributed to several mechanisms:

  • DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, crucial for bacterial DNA replication.
  • Folate Pathway Interference : It inhibits dihydrofolate reductase (DHFR), affecting nucleotide synthesis necessary for DNA replication.

Case Studies

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

  • Antiproliferative Studies : A study published in PubMed evaluated multiple quinoline derivatives and found that those with similar structural features exhibited significant antiproliferative activity against cancer cell lines, suggesting a common pharmacophore that could be exploited for drug development .
  • Antimicrobial Evaluation : Another study demonstrated that derivatives of quinoline showed strong antimicrobial effects with low toxicity profiles, making them suitable candidates for further development in treating infections .

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